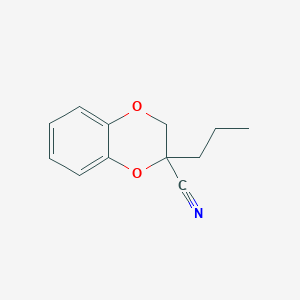amino}acetic acid](/img/structure/B13166598.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid typically involves the following steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid serves as a building block .
Scientific Research Applications
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is widely used in:
Mechanism of Action
The primary mechanism of action for 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to allow for subsequent coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}isobutyric acid
Uniqueness
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is unique due to the presence of the 2-hydroxyethyl group, which can provide additional sites for functionalization and enhance the solubility of the compound in aqueous media .
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C19H19NO5/c21-10-9-20(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,22,23) |
InChI Key |
YTKVOSWIGDVWNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


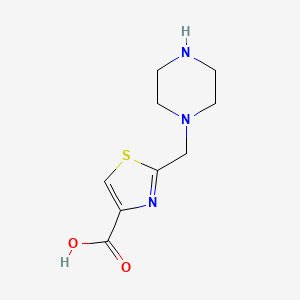

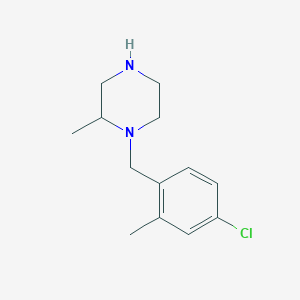

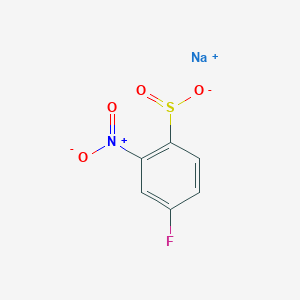

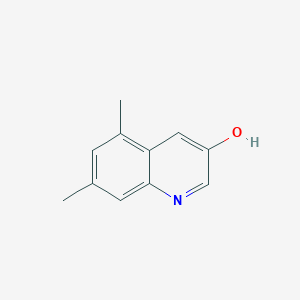
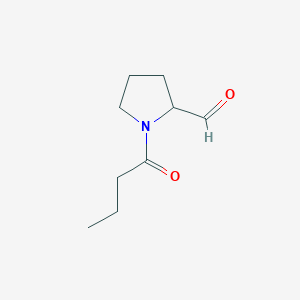
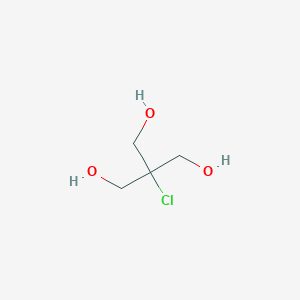
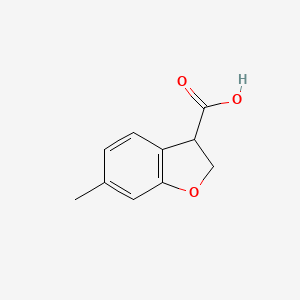
![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)

